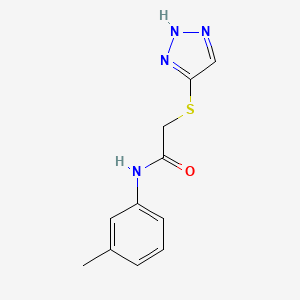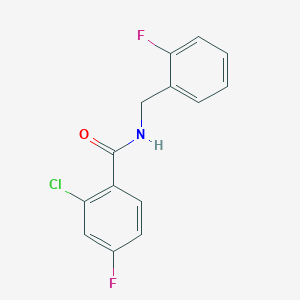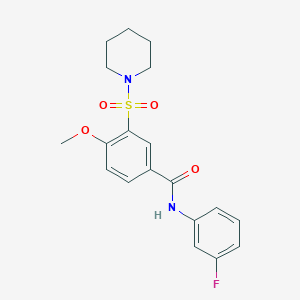
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a thioester compound that belongs to the family of triazole-based compounds. In
作用機序
The mechanism of action of N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the growth of cancer cells by inhibiting the cell cycle. This compound has been found to inhibit the expression of cyclin D1 and CDK4, which are essential for cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been found to exhibit excellent catalytic activity in various reactions.
実験室実験の利点と制限
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide has several advantages for lab experiments. This compound is easy to synthesize, and its synthesis method is straightforward and efficient. This compound has also been found to exhibit excellent catalytic activity in various reactions. However, this compound has some limitations for lab experiments. This compound is a thioester compound, which can be unstable under certain conditions. This compound also has limited solubility in water, which can limit its use in aqueous reactions.
将来の方向性
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide has several potential future directions. One of the key areas of research is its use as a ligand in the synthesis of metal complexes. This compound has been found to exhibit excellent catalytic activity in various reactions, and its use as a ligand in the synthesis of metal complexes can lead to the development of new catalysts with improved activity and selectivity.
This compound also has potential applications in the field of medicine. This compound has been found to exhibit significant cytotoxicity against cancer cells, and its use as an anticancer agent can lead to the development of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is easy to synthesize, and its synthesis method is straightforward and efficient. This compound has been found to exhibit excellent catalytic activity in various reactions and has potential applications in the field of medicine. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide can be synthesized using a straightforward and efficient method. The synthesis of this compound involves the reaction of 3-methylbenzoyl chloride with sodium azide to form 3-methylbenzoyl azide. The 3-methylbenzoyl azide is then reacted with sodium thioacetate to form this compound. The reaction mechanism involves the formation of a triazole ring by the reaction of the azide with the thioester group.
科学的研究の応用
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide has been extensively studied for its potential applications in various fields. One of the key areas of research is its use as a ligand in the synthesis of metal complexes. This compound has been used as a ligand in the synthesis of copper, nickel, and zinc complexes. These complexes have been found to exhibit excellent catalytic activity in various reactions.
This compound has also been studied for its potential use as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against cancer cells. This compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of cancer cells by inhibiting the cell cycle.
特性
IUPAC Name |
N-(3-methylphenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-3-2-4-9(5-8)13-10(16)7-17-11-6-12-15-14-11/h2-6H,7H2,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILELQLVUYIQMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679121 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzoyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5342066.png)
![2,4-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5342082.png)
![[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5342090.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5342096.png)


![2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5342108.png)
![ethyl 7-methyl-5-(1-naphthyl)-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342115.png)

![1-[(4-chloro-2-fluorophenyl)acetyl]piperidine](/img/structure/B5342142.png)
![2-[4-(4-sec-butoxy-3-chlorobenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5342145.png)
![[(4aS*,8aR*)-6-(2,3-difluoro-6-methoxybenzyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5342152.png)